6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve scaling up these reactions with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:
- 6-(3-Chloro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 5-phenyl-1,3,4-thiadiazol-2-amine derivatives
Compared to these similar compounds, 6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure comprising a triazole ring fused with a thiadiazole ring, which contributes to its reactivity and potential pharmacological applications. The presence of the 3-chloro-4-methylphenyl group and an ethyl group enhances its biological profile.
- Molecular Formula : C11H12ClN5S
- Molecular Weight : 232.70 g/mol
Biological Activities
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant biological activities, including:
- Anticancer : Compounds within this class have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
- Antimicrobial : Studies have demonstrated effectiveness against a range of bacteria and fungi.
- Anticonvulsant : The compound has been evaluated for its potential in treating epilepsy, showing efficacy in animal models.
- Anti-inflammatory : It exhibits properties that can reduce inflammation in various experimental models.
The biological activity of this compound is attributed to several mechanisms:
- Electron-Withdrawing Properties : The chlorine atom enhances the electrophilicity of the molecule, facilitating interactions with biological targets.
- Structural Features : The triazole and thiadiazole rings contribute to the compound's ability to interact with various enzymes and receptors.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of triazolo-thiadiazoles inhibited cancer cell growth by inducing apoptosis through mitochondrial pathways. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
- Anticonvulsant Activity : In vivo studies using the maximal electroshock (MES) test revealed that specific derivatives exhibited significant anticonvulsant properties at doses as low as 30 mg/kg .
Comparative Analysis
To better understand the uniqueness of this compound compared to other similar compounds, the following table summarizes key features:
Compound Name | Structure | Unique Features |
---|---|---|
6-(2-Fluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Exhibits different biological activity profiles due to fluorine substitution. |
6-(2-Chloro-6-fluorophenyl)-3-(adamantan-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Known for enhanced stability and selectivity against COX enzymes. |
6-(4-Methylphenyl)-3-[1-(piperidinyl)]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Shows promise in neuropharmacological applications due to piperidine moiety. |
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Study : A derivative was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 0.5 µM after 48 hours of treatment .
- Anticonvulsant Study : In a study assessing various triazolo-thiadiazole derivatives for anticonvulsant activity using MES models, one derivative showed a protective effect comparable to standard drugs like phenytoin .
Properties
Molecular Formula |
C12H11ClN4S |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(3-chloro-4-methylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
YUUOPSNUGWYEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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